molecular formula C14H24N2 B11821497 2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine

2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine

Katalognummer: B11821497
Molekulargewicht: 220.35 g/mol
InChI-Schlüssel: NXQKSYDDMDZBNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine is a heterocyclic amine compound with the molecular formula C14H26N2. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine typically involves the reaction of 2-pyridinemethanamine with 2-ethylhexan-1-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an ethylhexyl chain makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Eigenschaften

Molekularformel

C14H24N2

Molekulargewicht

220.35 g/mol

IUPAC-Name

2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine

InChI

InChI=1S/C14H24N2/c1-3-5-8-13(4-2)11-15-12-14-9-6-7-10-16-14/h6-7,9-10,13,15H,3-5,8,11-12H2,1-2H3

InChI-Schlüssel

NXQKSYDDMDZBNG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CNCC1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.